N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
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Description
N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H31N3O4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.20352765 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Elucidation
N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, a novel antidepressant, undergoes various metabolic pathways in human liver microsomes, including oxidation to a 4-hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, and a benzylic alcohol. This comprehensive metabolic profiling highlights the enzyme-mediated transformations critical for understanding drug metabolism and disposition (Hvenegaard et al., 2012).
Synthesis and Biological Activity
Research into biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has led to compounds with potent activity against butyrylcholinesterase enzyme. These findings are crucial for developing therapeutic agents targeting specific enzymatic pathways (Khalid et al., 2013).
Chemical Synthesis Methodologies
Innovations in synthetic chemistry, such as the efficient synthesis of 3-aryl-N-n-propyl-piperidines from α-sulfonyl acetamide, demonstrate the compound's versatility as a building block in heterocyclic chemistry. Such methodologies are essential for the design and discovery of new drugs and chemical entities (Chang et al., 2002).
Exploration of Sulfur-Nitrogen Chemistry
The compound's utility in the exploration of sulfur-nitrogen chemistry, including the production of sulfinimines and N-sulfonyloxaziridines, underscores its role in developing new synthetic routes and compounds with potential pharmaceutical applications (Davis, 2006).
Allosteric Modulation of Receptors
This compound derivatives have been studied for their potential as allosteric modulators of the cannabinoid receptor 1 (CB1), indicating significant pharmacological applications in modulating receptor activity (Khurana et al., 2014).
Properties
IUPAC Name |
N-(3-cyclopentyloxypropyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4S/c1-18(2)24(21,22)19-11-8-14(9-12-19)16(20)17-10-5-13-23-15-6-3-4-7-15/h14-15H,3-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYODIMPLBACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCOC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.